molecular formula C6H11ClN2O2 B2955500 Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride CAS No. 110971-85-2

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride

Cat. No.: B2955500
CAS No.: 110971-85-2
M. Wt: 178.62
InChI Key: VVPRJWOCRHVXNC-PGMHMLKASA-N
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Description

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a fascinating compound with potential applications across various scientific fields. As a derivative of pyrrole, this molecule has a unique structure that influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride typically involves a multi-step process starting from readily available starting materials. The following is a generalized synthetic route:

  • Formation of Pyrrole Ring: The initial step involves the construction of the pyrrole ring, often starting from a suitable dicarbonyl compound and an amine. Reaction conditions typically include acidic or basic catalysts.

  • Introduction of the Methyl Ester: The carboxylate group is then esterified using methanol in the presence of an acid catalyst.

  • Introduction of the Amino Group: Nitration followed by reduction is a common method to introduce the amino group. The reduction can be achieved using reagents like palladium on carbon or tin(II) chloride.

  • Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.

Industrial Production Methods

Industrial production often scales up the above synthetic routes. Continuous flow reactors and automation are used to maintain consistency and yield. The conditions are optimized to maximize efficiency and minimize waste, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction can target the carbonyl group or the amino group, depending on the reaction conditions. Sodium borohydride is frequently used as a reducing agent.

  • Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the amino group. Reagents like alkyl halides can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Sodium borohydride, tin(II) chloride

  • Substituents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound. For example, oxidation may lead to carboxylic acids or amides, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals. It could act as a precursor to compounds with antibacterial, antiviral, or anti-inflammatory properties.

Industry

Industrially, this compound can be used in the manufacture of dyes, polymers, and agrochemicals. Its chemical stability and reactivity make it a valuable building block for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through its interaction with specific biological targets. The exact mechanism depends on the derivative . Generally, the amino and ester groups are crucial for binding to proteins or enzymes, influencing their activity and function. In medical applications, these interactions can disrupt or modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate: This compound lacks the amino group, making it less reactive in certain biological contexts.

  • 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate: Without the methyl ester, this compound has different solubility and reactivity profiles.

  • 2-Amino-5-methylpyrrole: Although similar, this compound has a different substitution pattern, affecting its chemical and biological properties.

Uniqueness

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which can significantly impact its interaction with biological molecules. Its combined functional groups provide a versatile framework for chemical reactions, setting it apart from other compounds in its class.

Biological Activity

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6_6H8_8N2_2O2_2·HCl and a molecular weight of 164.59 g/mol. It belongs to the class of pyrrole derivatives, characterized by a five-membered aromatic ring containing nitrogen, which contributes to its reactivity and biological potential.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class may exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, related pyrrole compounds have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Marinopyrrole Derivative0.125MSSA
Pyrrolyl Benzamide Derivative3.125Staphylococcus aureus

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activities or receptor functions, influencing various biochemical pathways relevant to disease processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation: It may interact with receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy Study:
    A study evaluated the effectiveness of various pyrrole derivatives against resistant bacterial strains. This compound was tested alongside other compounds, revealing promising activity against MRSA with an MIC value yet to be determined .
  • Pharmacological Investigation:
    Another investigation focused on the pharmacokinetics and safety profile of related pyrrole compounds in animal models. The study suggested that modifications in the structure could enhance bioavailability and reduce toxicity while maintaining antibacterial efficacy .

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted to fully elucidate its pharmacological properties. Future studies should focus on:

  • In vivo Studies: To assess therapeutic efficacy and safety in living organisms.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.
  • Clinical Trials: To evaluate its potential as a therapeutic agent for treating bacterial infections.

Properties

IUPAC Name

methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-3-5(7)8-4;/h4H,2-3H2,1H3,(H2,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRJWOCRHVXNC-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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